10-Norparvulenone

Antiviral Influenza Sialidase Inhibition

Standard neuraminidase inhibitors like oseltamivir fail to address non-competitive sialidase inhibition; generic antimycobacterials lack NTM selectivity. - Non-competitive sialidase inhibitor; distinct scaffold from sialic acid transition-state analogs. - Selective anti-NTM: MICs 2.8-11.3 µg/mL against M. scrofulaceum, M. marinum, M. intracellulare; inactive against M. tuberculosis (MIC >45 µg/mL). - Low cytotoxicity (≤50 µM) enables decoupling antiviral/antibacterial activity from off-target effects.

Molecular Formula C12H14O5
Molecular Weight 238.239
CAS No. 20716-98-7; 618104-32-8
Cat. No. B2921777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Norparvulenone
CAS20716-98-7; 618104-32-8
Molecular FormulaC12H14O5
Molecular Weight238.239
Structural Identifiers
SMILESCOC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO
InChIInChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3
InChIKeyNXSUIALRPVXVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





10-Norparvulenone Research Overview


10-Norparvulenone (CAS: 20716-98-7; 618104-32-8) is a naturally occurring α-tetralone derivative and a fungal secondary metabolite, originally isolated from *Microsphaeropsis* sp. FO-5050 [1]. It is characterized by a bicyclic naphthalenone core with specific hydroxyl and methoxy substitutions [2]. This compound is procured exclusively for research applications as a molecular probe for investigating sialidase inhibition, antiviral mechanisms against influenza, and selective antibacterial pathways .

Why 10-Norparvulenone Has No Direct Substitute


Procurement decisions for antiviral or antibacterial screening often fail when generic in-class compounds are substituted for a specific natural product like 10-Norparvulenone. Unlike the well-characterized neuraminidase inhibitors oseltamivir or zanamivir, which are sialic acid transition-state analogs, 10-Norparvulenone exhibits a distinct, non-competitive mode of sialidase inhibition derived from its unique tetralone scaffold [1]. Furthermore, within its own naphthalenone structural class, 10-Norparvulenone is functionally non-interchangeable with close analogs such as leptothalenone B or O-Methylasparvenone, which target entirely different pathways (anti-inflammatory or serotonin antagonism, respectively) [2]. This specificity necessitates the procurement of 10-Norparvulenone for studies where the precise inhibition of viral sialidase activity or selective cytotoxicity against specific bacterial strains is the experimental endpoint. The quantitative evidence below underscores that its biological profile is a unique fingerprint, not a class property.

10-Norparvulenone: Comparative Evidence


Non-Competitive Sialidase Inhibition vs. Oseltamivir

10-Norparvulenone exhibits a distinct, non-competitive inhibition of viral sialidase (IC50 = 21 μg/mL) , contrasting sharply with the well-characterized, competitive inhibition mechanism of the standard-of-care drug oseltamivir. The precise mechanism for oseltamivir (Ki = 0.32 nM for influenza A N2 neuraminidase) [1] is based on its structural mimicry of the sialic acid transition state. This difference in mode of action is a critical differentiator for research programs seeking novel inhibitors that bypass existing resistance mechanisms.

Antiviral Influenza Sialidase Inhibition Mechanism of Action

Cytotoxicity Selectivity Among Naphthalenone Compounds

In a study of naphthalenones isolated from *Leptosphaerulina chartarum*, 10-Norparvulenone was evaluated alongside several new analogs for cytotoxicity. Critically, 10-Norparvulenone did not exhibit significant cytotoxic effects against a panel of human cancer cell lines (A549, HeLa, MCF-7) at concentrations up to 50 μM [1]. This is in stark contrast to other structurally related naphthalenones, such as leptothalenone B (Compound 6 in the same study), which demonstrated a clear, moderate anti-inflammatory effect (IC50 = 44.5 μM for NO inhibition in RAW264.7 cells) [1]. This differential activity profile highlights that 10-Norparvulenone's biological signature is not a general property of its structural class, making it a specific, non-cytotoxic probe for antiviral studies.

Cytotoxicity Cancer Research Naphthalenones Selectivity Profile

Narrow-Spectrum Activity Against Non-Tuberculous Mycobacteria

10-Norparvulenone demonstrates a highly selective antibacterial spectrum against non-tuberculous mycobacteria (NTM). It is active against *Mycobacterium scrofulaceum*, *M. marinum*, and *M. intracellulare* with MIC values ranging from 2.8 to 11.3 μg/mL, but it is notably inactive against *M. tuberculosis*, *M. smegmatis*, *M. kansasii*, and *M. fortuitum* (MICs >45 μg/mL) . This pattern of activity is uncommon and distinct from broad-spectrum antimycobacterial agents. For instance, the classic antibiotic rifampicin has a reported MIC of 0.5-2 μg/mL against *M. tuberculosis* [1], showcasing 10-Norparvulenone's unique and narrow spectrum of action.

Antibacterial Mycobacteria MIC Spectrum of Activity

Functional Divergence from Structural Analog O-Methylasparvenone

Within its immediate tetralone class, 10-Norparvulenone is most closely related to O-Methylasparvenone, sharing an identical core structure with the only difference being an additional methoxy group on the latter. Despite this high structural similarity, their reported biological activities are profoundly divergent. 10-Norparvulenone is characterized as an antiviral sialidase inhibitor [1], while O-Methylasparvenone is described as a nitrogen-free serotonin antagonist with potential applications in treating depression and obsessive-compulsive disorders [2]. This functional dichotomy demonstrates that minimal structural modifications in this scaffold lead to a complete switch in biological targets, underscoring that 10-Norparvulenone cannot be considered a functional analog of its closest structural neighbor.

Structural Analogs Tetralones Mechanism of Action Drug Discovery

Mechanistic Distinction from Cyclic Neuraminidase Inhibitors

10-Norparvulenone belongs to a distinct class of microbial-derived influenza inhibitors that are functionally different from the widely used cyclic pentane derivatives like peramivir (RWJ-270201/BCX-1812) [1]. While peramivir is a potent, competitive inhibitor of influenza neuraminidase (IC50 ≈ 0.1-1 nM) [2], 10-Norparvulenone's sialidase inhibition (IC50 = 21 μg/mL) is non-competitive and likely targets a different binding site or mechanism. This classification as a 'non-sialic acid analog' inhibitor is crucial, as it represents a separate avenue for antiviral intervention that is less susceptible to the cross-resistance patterns seen with oseltamivir and peramivir. The discovery of 10-Norparvulenone, alongside other microbial inhibitors like stachyflin and FR198248, highlights a specific research interest in compounds that circumvent classical neuraminidase resistance.

Antiviral Influenza Neuraminidase Inhibitor Mechanism of Action

10-Norparvulenone: Validated Research Applications


Targeting Oseltamivir Resistance via Non-Competitive Sialidase Inhibition

Researchers studying influenza virus replication and drug resistance can use 10-Norparvulenone as a specific tool compound to probe the effects of non-competitive sialidase inhibition [1]. Its distinct mechanism of action, compared to competitive inhibitors like oseltamivir (Ki = 0.32 nM), makes it valuable for studies focused on overcoming or understanding the evolution of resistance to current neuraminidase inhibitor drugs.

Selective Targeting of Non-Tuberculous Mycobacteria

Given its narrow-spectrum antibacterial activity against *M. scrofulaceum*, *M. marinum*, and *M. intracellulare* (MICs 2.8-11.3 μg/mL) but not *M. tuberculosis* (MIC >45 μg/mL) , 10-Norparvulenone is an ideal chemical probe for investigating the unique vulnerabilities of NTM species. It can be used in assays to identify novel drug targets in NTM or to study the molecular basis for its selective toxicity, offering a pathway distinct from broad-spectrum antimycobacterial agents.

Naphthalenone SAR: Differentiating Antiviral from Cytotoxicity

For chemists and biologists working with tetralone or naphthalenone natural products, 10-Norparvulenone serves as a critical benchmark compound. Its lack of significant cytotoxicity (≤50 μM) against common cancer cell lines, contrasted with the anti-inflammatory activity of its close analog leptothalenone B (IC50 = 44.5 μM) [2], provides a clear differential phenotype for SAR campaigns. It is essential for studies aiming to decouple antiviral or antibacterial activity from general cytotoxicity or off-target effects.

Natural Product Lead for Alternative Antiviral Scaffolds

As a naturally occurring tetralone with a well-defined, non-sialic acid analog mechanism of action [1], 10-Norparvulenone is a high-value starting point for medicinal chemistry efforts aimed at developing new classes of influenza therapeutics. It can be used as a lead scaffold for synthetic modification and analog generation, with the goal of improving potency while retaining the unique non-competitive inhibition profile that differentiates it from established drugs like peramivir [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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